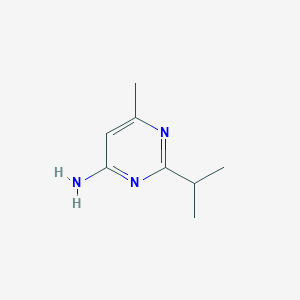

2-Isopropyl-6-methylpyrimidin-4-amine

Vue d'ensemble

Description

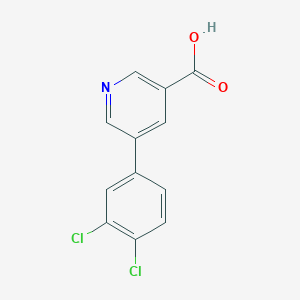

2-Isopropyl-6-methylpyrimidin-4-amine is a derivative of the pyrimidine family, a class of organic compounds with a heterocyclic aromatic ring structure similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as nucleobase analogues. The specific substitution pattern on the pyrimidine ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5- and 6-substituted 2-aminopyrimidines, which are structurally related to 2-Isopropyl-6-methylpyrimidin-4-amine, can be performed in a single step using a microwave-assisted method without the need for a solvent. This process involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another related compound, 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, is synthesized by cyclization of a formamidine precursor followed by nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-6-methylpyrimidin-4-amine is characterized by the presence of an isopropyl group and a methyl group attached to the pyrimidine ring. The molecular structure of a closely related compound, 2-isopropyl-6-methylpyrimidin-4(3H)-one, indicates that it undergoes enol-to-keto tautomerism during crystallization. The pyrimidin-4(3H)-one group is essentially planar, and in the crystal structure, molecules are linked into dimers via intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. For example, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which shares structural similarities with 2-Isopropyl-6-methylpyrimidin-4-amine, is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. It can react with amines to form N-alkylpyridinium salts . Additionally, the photoinduced amino-imino tautomerization reaction of 2-aminopyrimidine derivatives with acetic acid has been studied, indicating that the introduction of methyl groups can influence the reaction enthalpy and fluorescence quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of isopropyl and methyl groups can affect the compound's nucleophilicity, acidity, and ability to form hydrogen bonds. For instance, the presence of isopropyl groups can sterically protect the heteroatom against electrophilic attack, as seen in the weak nucleophilic base 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine . The co-crystal structures of 2-aminopyrimidine derivatives with cytosine demonstrate the ability of these compounds to form strong hydrogen-bonded base pairs, which is crucial for their potential application as non-natural nucleobase analogues .

Applications De Recherche Scientifique

Application 1: Traditional Medicine

- Specific Scientific Field : Traditional Medicine

- Summary of the Application : The compound 2-Isopropyl-6-methylpyrimidin-4-amine is found in the stems of Cichorium glandulosum, a plant well known in Uyghur folk medicine . This plant is used as a cholagogic and diuretic agent to improve the appetite, increase digestion, and cure liver diseases .

- Methods of Application or Experimental Procedures : The stems of Cichorium glandulosum are extracted at room temperature with 95% ethanol. The extract is then concentrated under reduced pressure to give a crude residue, which is partitioned between water and chloroform .

- Results or Outcomes : The pharmacological property of the traditional Uyghur medicinal plant C. glandulosum has attracted research interests in recent years. It has been found that the extracts of C. glandulosum have hepatoprotective activity .

Application 2: Antifungal Agent

- Specific Scientific Field : Agriculture and Plant Pathology

- Summary of the Application : Pyrimidine derivatives, including 2-Isopropyl-6-methylpyrimidin-4-amine, have been synthesized and evaluated for their antifungal activities against fourteen phytopathogenic fungi .

- Methods of Application or Experimental Procedures : Three series of new pyrimidine derivatives were synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

- Results or Outcomes : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

Safety And Hazards

Orientations Futures

While specific future directions for 2-Isopropyl-6-methylpyrimidin-4-amine are not available, it’s worth noting that pyrimidine derivatives continue to be an area of interest in various fields of research. Given their diverse biological activities, further exploration of these compounds could lead to the development of new pharmaceuticals and agrochemicals .

Propriétés

IUPAC Name |

6-methyl-2-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGGSKDDBNJABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540883 | |

| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-6-methylpyrimidin-4-amine | |

CAS RN |

4595-70-4 | |

| Record name | 6-Methyl-2-(1-methylethyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.